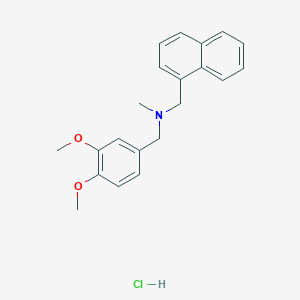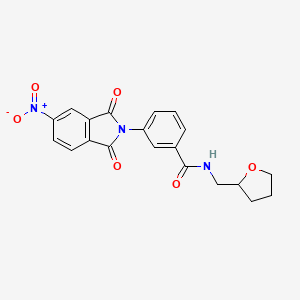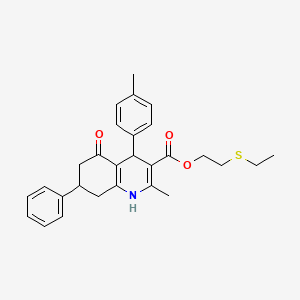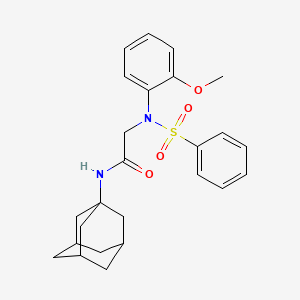![molecular formula C23H19N5O B5182051 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine involves its ability to target specific enzymes and pathways in cells. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cancer cell proliferation. It also modulates the activity of various signaling pathways, such as the MAPK/ERK pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It also has antioxidant properties and can scavenge free radicals, which contribute to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine in lab experiments is its specificity and selectivity. It can target specific enzymes and pathways, which makes it a valuable tool for studying various cellular processes. However, one of the limitations is its potential toxicity and side effects, which need to be carefully monitored and evaluated.
Direcciones Futuras
There are several future directions for the research and development of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other drugs. Another direction is to explore its neuroprotective effects and potential applications in neurodegenerative disorders. Additionally, more studies are needed to evaluate its safety and toxicity in humans and animals.
Métodos De Síntesis
The synthesis of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine involves the reaction of 1-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid with 4-methyl-1,2-diaminobenzene and phthalic anhydride in the presence of a suitable catalyst. The product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways. In inflammation research, it has been shown to reduce inflammation by suppressing the production of inflammatory cytokines. In neurological research, it has been found to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]-4-methylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-15-17-7-3-4-8-18(17)23(27-26-15)25-16-11-12-20-19(13-16)24-14-28(20)21-9-5-6-10-22(21)29-2/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBGEGDSZKLPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylphthalazin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5181972.png)



![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5181999.png)

![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
